4-Fluoro-2-methoxybenzyl alcohol

概要

説明

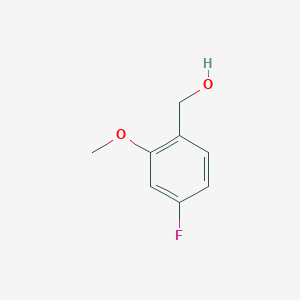

4-Fluoro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 g/mol . It is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 2-position on a benzyl alcohol structure. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in methanol . The reaction typically proceeds at ambient temperature and yields the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 4-Fluoro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form 4-fluoro-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.

Major Products Formed:

Oxidation: 4-Fluoro-2-methoxybenzaldehyde.

Reduction: 4-Fluoro-2-methoxybenzyl ether.

Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

4-Fluoro-2-methoxybenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Anticancer Agents : Research has demonstrated its utility in synthesizing novel anticancer agents by modifying its structure to enhance biological activity.

- Anti-inflammatory Drugs : The compound is involved in developing anti-inflammatory medications, where it acts as a precursor to more complex molecules that exhibit therapeutic effects.

Organic Synthesis

The compound is widely used as a building block in organic synthesis due to its favorable chemical properties:

- Catalytic Reactions : It can participate in various catalytic reactions, including oxidation and reduction processes. For example, studies have shown that this compound can be oxidized to yield corresponding aldehydes or ketones using multifunctional catalysts, facilitating one-pot synthesis methods .

| Reaction Type | Catalyst Used | Conversion (%) | Product Selectivity (%) |

|---|---|---|---|

| Oxidative Dehydrogenation | AuPd Nanoalloy | 100 | 64 (aldehyde), 34 (enone) |

| Hydrogenation | Pd Catalyst | 85 | 57 (anisole), 27 (ketone) |

Material Science

In material science, this compound is explored for its unique properties:

- Polymer Development : It is used in the synthesis of polymers that exhibit enhanced durability and performance characteristics. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.

- Coatings : The compound's chemical structure allows for the development of specialized coatings with unique functionalities, such as increased resistance to environmental degradation.

Biochemical Studies

Researchers utilize this compound in biochemical studies to investigate its interactions with biological systems:

- Metabolic Pathway Analysis : The compound aids in understanding various metabolic pathways by serving as a substrate or inhibitor in enzymatic reactions.

- Drug Interaction Studies : It is also employed to study drug interactions and mechanisms of action within biological systems, providing insights into pharmacodynamics.

Case Study 1: Synthesis of Anticancer Compounds

A recent study highlighted the synthesis of a series of anticancer agents derived from this compound. The modifications made to the compound resulted in enhanced potency against specific cancer cell lines, demonstrating its potential as a lead compound for further drug development.

Case Study 2: Catalytic Efficiency

In another investigation, the efficiency of various catalysts was compared for the oxidative dehydrogenation of this compound. The use of a bimetallic catalyst significantly improved conversion rates and selectivity towards desired products, showcasing the compound's versatility in synthetic applications .

作用機序

The mechanism of action of 4-fluoro-2-methoxybenzyl alcohol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to an aldehyde through the transfer of electrons to the oxidizing agent. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through the formation of a transition state and subsequent bond formation.

類似化合物との比較

4-Fluorobenzyl alcohol: Similar structure but lacks the methoxy group.

2-Fluoro-4-methoxybenzyl alcohol: Similar structure but with different positions of the fluorine and methoxy groups.

Uniqueness: 4-Fluoro-2-methoxybenzyl alcohol is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

生物活性

4-Fluoro-2-methoxybenzyl alcohol (CAS Number: 157068-03-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl alcohol framework. These substituents can significantly influence the compound's biological activity by modulating its electronic properties and interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a review discussed various fluorinated compounds that exhibited significant cytotoxicity against cancer cell lines, including colorectal cancer (HCT-116) cells. One compound demonstrated an IC50 value in the low nanomolar range, inducing G2/M phase arrest and targeting tubulin, which is critical for cell division .

Case Study: Cytotoxic Mechanism

A specific study investigated the effects of a structurally related compound that induced reactive oxygen species (ROS) production and regulated cyclin B1 expression, leading to increased apoptosis in cancer cells. The study noted that the fluorinated derivatives showed improved efficacy compared to non-fluorinated analogs, suggesting that the presence of fluorine enhances biological activity through better binding interactions with cellular targets .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study on natural products indicated that certain fluorinated compounds could overcome antibiotic resistance mechanisms in bacteria. These compounds were shown to inhibit key bacterial enzymes involved in cell wall synthesis and DNA replication, thereby exhibiting broad-spectrum antimicrobial activity .

The biological activity of fluorinated compounds often involves interactions with bacterial enzymes such as transpeptidases and DNA gyrases. For example, compounds with similar structures have been reported to bind effectively at active sites of these enzymes, preventing their normal function and leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups like fluorine can enhance the potency of benzyl alcohol derivatives. For instance, modifications at specific positions on the aromatic ring have been shown to significantly affect the pharmacological profile of these compounds .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | This compound | 0.09 | Anticancer |

| Compound B | Related Fluorinated Compound | 0.032 | MDR Reversal |

| Compound C | Non-fluorinated Analog | >30 | Weak Activity |

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profiles of these compounds. Preliminary studies suggest that fluorinated benzyl alcohols exhibit lower toxicity profiles compared to their non-fluorinated counterparts, making them promising candidates for further development in therapeutic applications .

特性

IUPAC Name |

(4-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYORPJKBWEFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590682 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157068-03-6 | |

| Record name | (4-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。